

How to address S-[2-(Dimethylamino)ethyl] ethanethioate insolubility in aqueous buffers

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Compound of Interest

Compound Name: S-[2-(Dimethylamino)ethyl]
ethanethioate

Cat. No.: B097198

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Technical Support Center: S-[2-(Dimethylamino)ethyl] ethanethioate

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of **S-[2-(Dimethylamino)ethyl] ethanethioate** in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **S-[2-(Dimethylamino)ethyl] ethanethioate** and what are its key properties?

S-[2-(Dimethylamino)ethyl] ethanethioate is an organosulfur compound with the molecular formula C₆H₁₃NOS.^{[1][2][3][4][5]} It contains a tertiary amine and a thioester functional group.^[1] Its physicochemical properties are summarized in the table below. The predicted pK_a of the dimethylamino group is approximately 8.55, which is critical for its solubility in aqueous solutions.^[2]

Physicochemical Properties of **S-[2-(Dimethylamino)ethyl] ethanethioate**

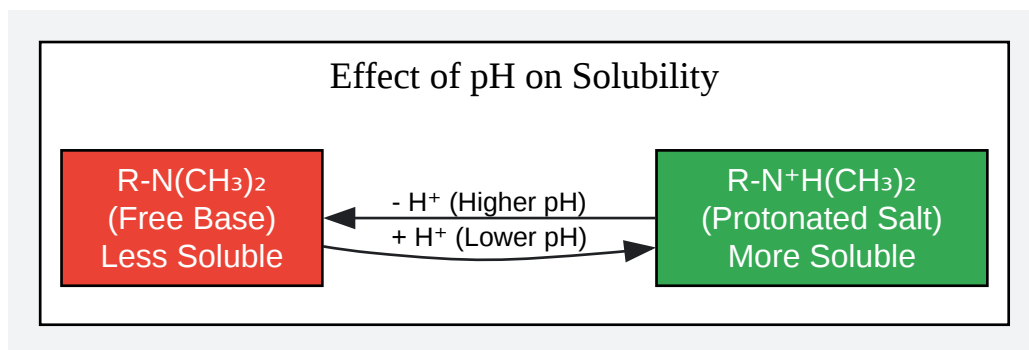
| Property | Value | Source |
|------------------------------|--------------|---|
| Molecular Formula | C6H13NOS | [1] [2] [3] [5] |
| Molecular Weight | 147.24 g/mol | [1] [3] [5] |
| Predicted pKa | 8.55 ± 0.28 | [2] |
| Predicted LogP | 0.8277 | [1] [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |

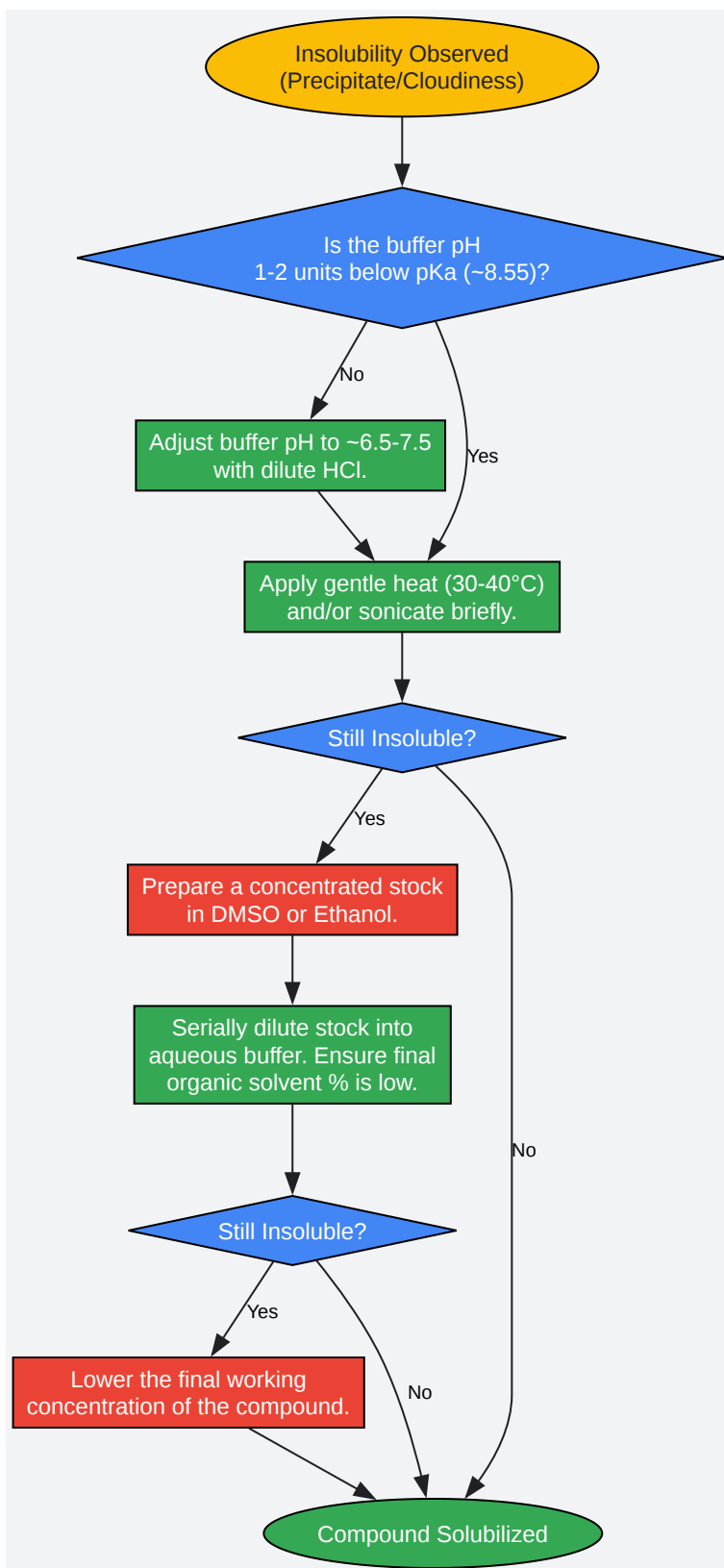
Q2: Why is my **S-[2-(Dimethylamino)ethyl] ethanethioate** insoluble in a neutral aqueous buffer?

The limited solubility of **S-[2-(Dimethylamino)ethyl] ethanethioate** in neutral buffers (e.g., PBS at pH 7.4) is primarily due to the nature of its tertiary amine group.[\[6\]](#)[\[7\]](#)[\[8\]](#) At a neutral pH, which is close to or above its pKa of ~8.55, a significant portion of the molecules will be in their uncharged, free base form. This form is less polar and therefore less soluble in water.[\[9\]](#) For improved solubility, the buffer pH should be acidic relative to the compound's pKa.

Q3: How does pH affect the solubility of this compound?

The pH of the aqueous buffer is the most critical factor influencing the solubility of **S-[2-(Dimethylamino)ethyl] ethanethioate**.[\[9\]](#) The tertiary amine group can accept a proton (become protonated) to form a positively charged ammonium salt. This salt form is significantly more polar and, therefore, more soluble in water. By lowering the pH of the buffer to a value 1-2 units below the pKa (e.g., pH 6.5-7.5), you can ensure that the majority of the compound is in its protonated, soluble form.





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